2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)chinolin-succinat

Übersicht

Beschreibung

MP-10 succinate is a potent and Specific PDE10A inhibitor.

Wissenschaftliche Forschungsanwendungen

PF-2545920 Succinat: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

Management von neurologischen Erkrankungen: PF-2545920 Succinat, bekannt für seine hemmende Wirkung auf Phosphodiesterase 10A (PDE10A), wurde auf sein Potenzial zur Behandlung neurologischer Erkrankungen untersucht. PDE10A wird in Bereichen des Gehirns, die mit der motorischen Kontrolle und der kognitiven Funktion zusammenhängen, stark exprimiert, was PF-2545920 zu einem Kandidaten für die Behandlung von Erkrankungen wie der Huntington-Krankheit macht .

Behandlung psychiatrischer Erkrankungen: Die Forschung legt nahe, dass PF-2545920 therapeutische Wirkungen bei psychiatrischen Erkrankungen wie Schizophrenie und Depression haben könnte. Durch die Modulation der PDE10A-Enzymaktivität könnte es helfen, Stimmung und Denkprozesse zu regulieren .

Epilepsie und Krampfkontrolle: Studien haben gezeigt, dass PF-2545920 die Hyperexzitabilität von Neuronen verbessern kann, was eine Rolle bei der Kontrolle von Krampfanfällen und Status epilepticus, einer schweren Form der Epilepsie, spielen kann .

Verbesserung der kognitiven Funktion: Die Wirkung der Verbindung auf PDE10A impliziert auch ihre Verwendung bei der Verbesserung kognitiver Funktionen, möglicherweise zur Verbesserung des Gedächtnisses und der Lernfähigkeit bei verschiedenen kognitiven Beeinträchtigungen.

Entwicklung von Medikamententherapien: Als Forschungswerkzeug kann PF-2545920 Succinat verwendet werden, um die Rolle von cAMP und cGMP bei verschiedenen physiologischen Prozessen zu untersuchen, was die Entwicklung von Medikamententherapien unterstützt, die auf diese Signalwege abzielen .

Wirkmechanismus

Target of Action

PF-2545920, also known as Mardepodect , is a selective inhibitor of Phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme that is primarily located in neurons and is highly expressed in the brain, particularly in the striatum, nucleus accumbens, and olfactory tubercle . It plays a crucial role in regulating the activity of dopamine-sensitive medium spiny neurons in the striatum .

Mode of Action

PF-2545920 interacts with its target, PDE10A, by inhibiting its activity . This inhibition leads to the regulation of cyclic AMP (cAMP) and cyclic guanosine monophosphate (cGMP) homeostasis . These cyclic nucleotides play a significant role in increasing the strength of excitatory neural circuits and/or decreasing inhibitory synaptic plasticity .

Biochemical Pathways

The inhibition of PDE10A by PF-2545920 affects the cAMP and cGMP pathways . This leads to an increase in the strength of excitatory neural circuits and/or a decrease in inhibitory synaptic plasticity . Abnormal synchronization of synaptic transmission in the brain can lead to seizures .

Pharmacokinetics

It’s known that the compound has been developed for the treatment of schizophrenia and has progressed through to phase ii clinical trials in humans . This suggests that it has acceptable pharmacokinetic properties for therapeutic use.

Result of Action

PF-2545920 enhances the hyperexcitability of pyramidal neurons in rat CA1, as measured by the frequency of action potentials and miniature excitatory post-synaptic current . It also leads to the upregulation of GluA1 and NR2A expression in post-synaptic densities . The ratio of phosphorylated GluA1 to GluA1 increases in the presence of PF-2545920 . This suggests that PF-2545920 facilitates seizure activity via the intracellular redistribution of GluA1 and NR2A in the hippocampus .

Action Environment

The environment in which PF-2545920 acts can influence its efficacy and stability. It’s worth noting that the data suggest it would be detrimental to use the drug in seizure patients and might cause neuronal hyperexcitability in non-epileptic individuals .

Biochemische Analyse

Biochemical Properties

PF-2545920 succinate plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary targets of PF-2545920 succinate is phosphodiesterase 2A (PDE2A), an enzyme that hydrolyzes cyclic nucleotides such as cAMP and cGMP . By inhibiting PDE2A, PF-2545920 succinate increases the levels of these cyclic nucleotides, which act as second messengers in various signaling pathways. This interaction can modulate the activity of downstream proteins and enzymes, leading to changes in cellular function.

Cellular Effects

PF-2545920 succinate has been shown to influence various types of cells and cellular processes. In neuronal cells, it enhances synaptic plasticity and cognitive function by increasing the levels of cAMP and cGMP . This compound also affects cell signaling pathways, such as the cAMP/PKA and cGMP/PKG pathways, which are involved in regulating gene expression and cellular metabolism. Additionally, PF-2545920 succinate has been observed to have neuroprotective effects, reducing oxidative stress and apoptosis in neuronal cells .

Molecular Mechanism

The molecular mechanism of PF-2545920 succinate involves its binding to the active site of PDE2A, thereby inhibiting its enzymatic activity . This inhibition prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell. The increased levels of these cyclic nucleotides activate protein kinases such as PKA and PKG, which phosphorylate target proteins and modulate their activity. This cascade of events ultimately results in changes in gene expression, protein synthesis, and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PF-2545920 succinate have been observed to change over time. The compound is relatively stable under physiological conditions, maintaining its inhibitory activity on PDE2A for extended periods . Prolonged exposure to PF-2545920 succinate can lead to adaptive changes in cellular function, such as the upregulation of compensatory pathways that counteract its effects. Additionally, the degradation of PF-2545920 succinate over time can influence its long-term efficacy and safety in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of PF-2545920 succinate vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and synaptic plasticity without causing significant adverse effects . At higher doses, PF-2545920 succinate can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to its impact on cellular metabolism and oxidative stress . These findings highlight the importance of optimizing the dosage of PF-2545920 succinate to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

PF-2545920 succinate is involved in several metabolic pathways, primarily through its interaction with PDE2A . By inhibiting PDE2A, the compound affects the levels of cAMP and cGMP, which are key regulators of metabolic flux and energy homeostasis. The increased levels of these cyclic nucleotides can influence various metabolic processes, such as glucose uptake, lipid metabolism, and mitochondrial function . Additionally, PF-2545920 succinate may interact with other enzymes and cofactors involved in these pathways, further modulating cellular metabolism .

Transport and Distribution

The transport and distribution of PF-2545920 succinate within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on neuronal cells in the central nervous system . Within cells, PF-2545920 succinate can be transported to different subcellular compartments, such as the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The distribution of PF-2545920 succinate within tissues can also influence its pharmacokinetics and therapeutic efficacy .

Subcellular Localization

The subcellular localization of PF-2545920 succinate is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it inhibits PDE2A and increases the levels of cAMP and cGMP . Pf-2545920 succinate can also translocate to the nucleus, where it may influence gene expression and chromatin remodeling . The targeting of PF-2545920 succinate to specific subcellular compartments is facilitated by post-translational modifications and binding interactions with other proteins .

Eigenschaften

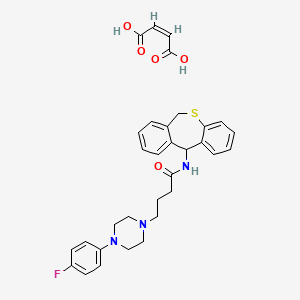

IUPAC Name |

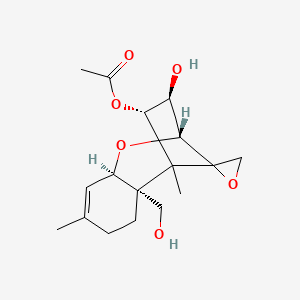

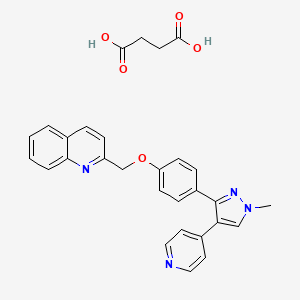

butanedioic acid;2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O.C4H6O4/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21;5-3(6)1-2-4(7)8/h2-16H,17H2,1H3;1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSAEIJRBBJXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647726 | |

| Record name | Butanedioic acid--2-({4-[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037309-45-7 | |

| Record name | PF-2545920 succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037309457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid--2-({4-[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MARDEPODECT SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ5KAZ8T5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.